![molecular formula C13H17N B15070762 3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine is a complex organic compound characterized by a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of a cyclobutane ring can be achieved through cycloaddition reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, in medicinal chemistry, the compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-3’-one
- 3’,4’-Dihydro-2’H-spiro[indoline-3,1’-isoquinolin]-2-ones
Uniqueness
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
Fórmula molecular |
C13H17N |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclobutane]-1'-amine |
InChI |
InChI=1S/C13H17N/c14-12-7-9-13(12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12H,3,5,7-9,14H2 |
Clave InChI |
VTXPMARAOFGHLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C3(C1)CCC3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


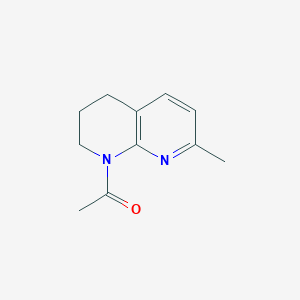
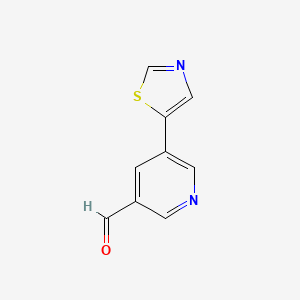
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
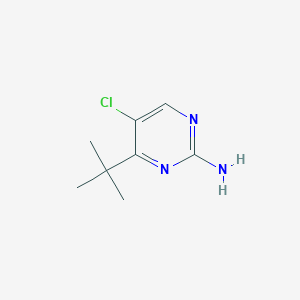


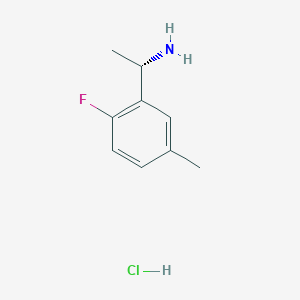
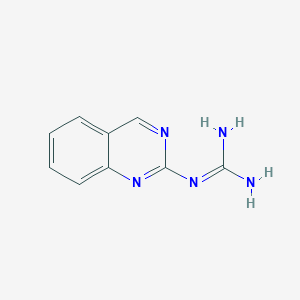
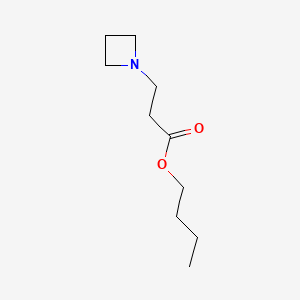
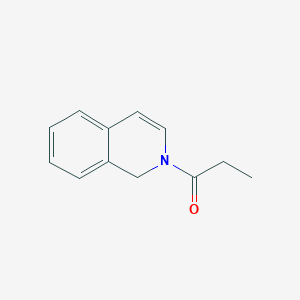
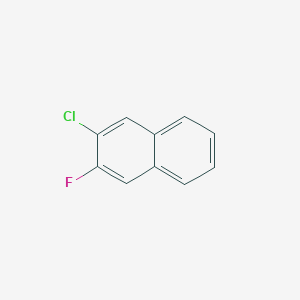
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
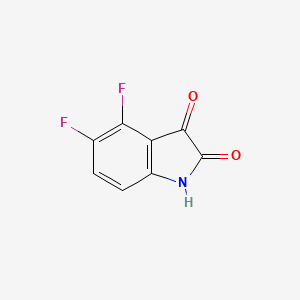
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
